molecular formula C7H13ClO3S B1433581 2-(Oxan-4-yl)ethane-1-sulfonyl chloride CAS No. 1803587-85-0

2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Cat. No.: B1433581
CAS No.: 1803587-85-0
M. Wt: 212.7 g/mol
InChI Key: JSHCTCDANFZBLV-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.7 g/mol . It is also known by its IUPAC name, 2-tetrahydro-2H-pyran-4-ylethanesulfonyl chloride . This compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of tetrahydropyran-4-ol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively .

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines in the presence of a base like triethylamine to form sulfonamides.

    Alcohols: Reaction with alcohols under basic conditions to form sulfonate esters.

    Thiols: Reaction with thiols to form sulfonate thioesters.

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, which are valuable intermediates in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

Uniqueness: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is unique due to the presence of the tetrahydropyran ring, which can impart specific steric and electronic effects on the reactions it undergoes. This makes it a valuable reagent for the synthesis of complex molecules with tailored properties .

Properties

IUPAC Name

2-(oxan-4-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHCTCDANFZBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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